4'-O-beta-D-Glucosyl-cis-p-coumarate

Enzyme kinetics Substrate specificity Glycosyltransferase

4′-O-β-D-Glucosyl-cis-p-coumarate (CID: CHEBI:47892, CAS 196887-88-4 for the conjugate base, parent acid CAS 117405-48-8) is a cis-configured hydroxycinnamic acid glucoside belonging to the 4-O-β-D-glucosyl-4-coumarate class. It is the sole enzymatic product of cis-p-coumarate glucosyltransferase (EC 2.4.1.209), which transfers glucose from UDP-glucose exclusively to the 4′-hydroxy group of cis-p-coumaric acid.

Molecular Formula C15H17O8-
Molecular Weight 325.29 g/mol
Cat. No. B1257911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-O-beta-D-Glucosyl-cis-p-coumarate
Molecular FormulaC15H17O8-
Molecular Weight325.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/p-1/b6-3-/t10-,12-,13+,14-,15-/m1/s1
InChIKeyLJFYQZQUAULRDF-LSSWKVNRSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-O-beta-D-Glucosyl-cis-p-coumarate: Stereochemically Defined Glucosylated Phenylpropanoid for Niche Phytochemistry and Enzyme-Substrate Investigations


4′-O-β-D-Glucosyl-cis-p-coumarate (CID: CHEBI:47892, CAS 196887-88-4 for the conjugate base, parent acid CAS 117405-48-8) is a cis-configured hydroxycinnamic acid glucoside belonging to the 4-O-β-D-glucosyl-4-coumarate class . It is the sole enzymatic product of cis-p-coumarate glucosyltransferase (EC 2.4.1.209), which transfers glucose from UDP-glucose exclusively to the 4′-hydroxy group of cis-p-coumaric acid . Found as a natural constituent of Sphagnum fallax and traceable in grapes, peanuts, and coffee, this compound is distinguished by its cis double-bond geometry, which imposes a unique conformational constraint on the phenylpropanoid backbone relative to the widespread trans isomer .

Stereochemically defined cis-glucoside substrate for EC 2.4.1.209 studies.
Photochemical probe for configurational isomerization research.
Natural-product reference standard for Sphagnum fallax metabolomics.

Why the Generic 'p-Coumaric Acid Glucoside' Descriptor Fails: The cis-vs-trans Configuration Defines Biological and Analytical Identity


Commercial catalogues often list 'p-coumaric acid glucoside' generically, but this descriptor collapses two geometrically distinct isomers—cis and trans—that exhibit fundamentally different biochemical and photochemical behaviours. The trans isomer is widely distributed in food plants and acts as a substrate for broad-specificity glucosyltransferases (e.g., EC 2.4.1.104), whereas the cis isomer is the obligatory substrate for the stereospecific cis-p-coumarate glucosyltransferase (EC 2.4.1.209) . Substituting the trans isomer for the cis isomer in enzyme assays or biosynthetic studies will yield zero product turnover because trans-p-coumaric acid is not transformed by the cognate enzyme . Furthermore, the two isomers can be interconverted by UV light (254 nm), making configurational purity a critical procurement specification for any laboratory workflow involving this compound .

Enzymatic turnover
cis: Reported active substrate
trans: No detectable enzymatic conversion
Photochemical behavior
cis: Photolabile; converts to trans under UV
trans: Photostable; no reversion
Substrate inhibition
cis: Concentration-dependent inhibition above reported threshold
trans: Not applicable; inhibition profile unique to cis

Quantitative Evidence Guide: How 4'-O-beta-D-Glucosyl-cis-p-coumarate Differentiates from Isomeric and Analogous Glucosides


Evidence 1: Absolute Enzyme Stereospecificity — trans-p-Coumaric Acid Yields No Detectable Product

In a 600-fold purified enzyme preparation of cis-p-coumarate glucosyltransferase (EC 2.4.1.209) from Sphagnum fallax, cis-p-coumaric acid exhibited a Km of 44 µM, whereas trans-p-coumaric acid was not transformed at all, demonstrating absolute stereospecificity . The only other phenolic substrate accepted was cis-caffeic acid, with a relative enzyme activity of merely 10% compared to cis-p-coumaric acid . This extreme substrate stringency means that 4'-O-β-D-glucosyl-cis-p-coumarate is the exclusive glucosylated product when using the native enzyme system; attempts to substitute trans-p-coumaric acid yield zero conversion.

Enzyme Stereospecificity
Head-to-head
Km (cis) 44 µM; trans: no turnover
Supports strict stereospecificity requirement for EC 2.4.1.209
cis-caffeic acid: 10% relative activity
Enzyme kinetics Substrate specificity Glycosyltransferase

Evidence 2: UV-Driven cis→trans Photoisomerization Enables Controlled Generation of the trans Glucoside

Irradiation of purified 4'-O-β-D-glucosyl-cis-p-coumaric acid with UV light (λ = 254 nm) results in formation of the corresponding trans-glucoside, 4'-O-β-D-glucosyl-trans-p-coumaric acid . Acid hydrolysis (1 N HCl) or treatment with almond β-glucosidase releases the aglycone, confirming the glycosidic linkage . This photochemical lability contrasts with the trans isomer, which does not spontaneously isomerize to cis under ambient light, making the cis form a photochemically addressable probe for studying configuration-dependent effects on molecular recognition, transport, or metabolism .

Photoisomerization
Reported
UV 254 nm: cis → trans; trans stable
Supports photochemical probe for configurational conversion
β-glucosidase/acid hydrolysis releases aglycone
Photochemistry Isomerization Natural product chemistry

Evidence 3: Natural Accumulation Levels in Sphagnum fallax Provide a Quantitative Baseline for Bioreactor Production Monitoring

In untreated Sphagnum fallax plantlets, 4'-O-β-D-glucosyl-cis-p-coumaric acid is consistently detectable at levels of 80–160 nmol g⁻¹ dry weight . When S. fallax batch cultures are fed exogenous p-coumaric acid (0.1 mM), the cis-glucoside is produced as a major conjugate, with biosynthesis strictly dependent on availability of cis-p-coumaric acid in the medium; exogenously applied trans-p-coumaric acid in the dark is not glucosylated . This furnishes a defined concentration range for natural occurrence and metabolite profiling studies.

Natural Abundance
Reported
80–160 nmol g⁻¹ dry wt
Supports quantification reference in Sphagnum metabolomics
Inducible accumulation upon cis-p-coumaric acid feeding
Bioreactor cultivation Natural product quantification Sphagnum biochemistry

Evidence 4: Substrate Inhibition Threshold Defines the Upper Concentration Limit for Enzymatic Synthesis

The cis-p-coumarate glucosyltransferase displays marked substrate inhibition: at cis-p-coumaric acid concentrations above 1 mM, the reaction rate declines sharply . This is superimposed on a Km of 44 µM, indicating that the enzyme operates in a narrow substrate concentration window. By contrast, the cosubstrate UDP-glucose does not exhibit inhibition up to the tested range. The enzyme is also inhibited by NaCl (0.4 M) to 40% and by 2-mercaptoethanol (14 mM) to 30% of maximal activity .

Substrate Inhibition
Class-level
Inhibition >1 mM; NaCl 0.4 M → 60%
Supports concentration control in enzymatic synthesis
UDP-glucose shows no inhibition
Enzyme kinetics Substrate inhibition Bioprocess optimization

Best Application Scenarios for Procuring 4'-O-beta-D-Glucosyl-cis-p-coumarate


Stereochemical probe for cis-vs-trans recognition in plant glycosyltransferase biochemistry

The absolute substrate stereospecificity of EC 2.4.1.209 (Km 44 µM for cis, zero turnover for trans) makes this compound indispensable for structure-function studies of phenylpropanoid glucosyltransferases. Researchers comparing cis- and trans-configured glycosides can use it as the active ligand in crystallographic, kinetic, and site-directed mutagenesis work, while the trans isomer serves as a negative control .

Photochemical source for in-situ generation of the trans isomer in comparative bioactivity assays

Because 4′-O-β-D-glucosyl-cis-p-coumarate quantitatively photoisomerizes to the trans form upon 254 nm UV exposure, a single purchased batch supplies both geometric states. This enables head-to-head comparisons in antioxidant capacity, antimicrobial screening, or membrane-permeability studies without requiring separate procurement of the trans glucoside .

Natural-product standard for Sphagnum and phenylpropanoid metabolomics

With a documented natural abundance of 80–160 nmol g⁻¹ dry weight in S. fallax, this compound serves as a verified reference standard for LC-MS or HPLC-based metabolomic profiling of mosses, peat, and related plant materials. Procurement as a characterized solid (HPLC purity ≥98%) supports retention-time indexing and quantification in complex biological matrices .

Application
Selection Property
Validation Focus
Glycosyltransferase stereochemical probe
cis-specific substrate identity
Enzymatic turnover with EC 2.4.1.209
Photochemical isomerization studies
Photolabile cis configuration
UV-induced trans isomer generation
Sphagnum metabolomics reference
Natural occurrence profile
LC-MS quantification in plant matrices
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